7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the quinazolinone core, followed by the introduction of the piperidine and pyridine moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and molecules containing the trifluoromethyl pyridine moiety. Examples include:
- 7-Methoxy-3-(pyridin-4-ylmethyl)-3,4-dihydroquinazolin-4-one
- 7-Methoxy-3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-4-one
Uniqueness
What sets 7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21F3N4O3 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
7-methoxy-3-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C22H21F3N4O3/c1-32-16-3-4-17-18(10-16)27-13-29(21(17)31)12-14-6-8-28(9-7-14)20(30)15-2-5-19(26-11-15)22(23,24)25/h2-5,10-11,13-14H,6-9,12H2,1H3 |
InChI Key |
GKCPPHCWMBXRCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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